molecular formula C15H15NO3 B2652705 3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid CAS No. 568577-58-2

3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid

Cat. No.: B2652705
CAS No.: 568577-58-2
M. Wt: 257.28 g/mol
InChI Key: XABXGCZYGRGUEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid typically involves the reaction of 2-propoxyquinoline with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction conditions often require a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-propoxyquinolin-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction could produce 3-(2-propoxyquinolin-3-yl)propanoic acid.

Scientific Research Applications

3-(2-propoxyquinolin-3-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-propoxyquinolin-3-yl)prop-2-enoic acid is unique due to the presence of the propoxy group at the 2-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

568577-58-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-(2-propoxyquinolin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

XABXGCZYGRGUEQ-UHFFFAOYSA-N

SMILES

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O

solubility

not available

Origin of Product

United States

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